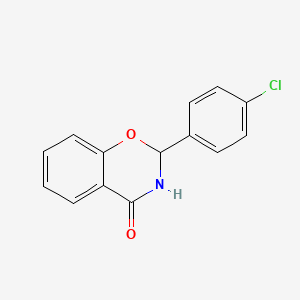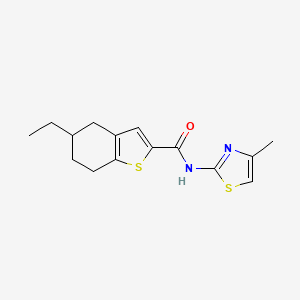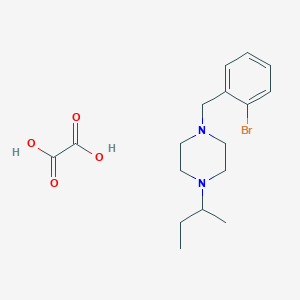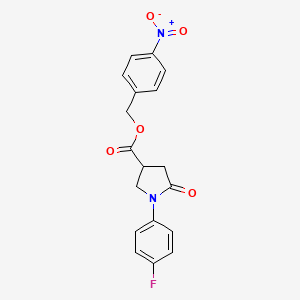![molecular formula C17H22ClFN2O2 B5158783 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. CFM-2 is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In
作用機序
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine works by binding to the DAT and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels and prolongs the duration of dopaminergic neurotransmission. This compound is highly selective for the DAT and does not significantly affect other monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the striatum, a brain region involved in reward and movement. This increase in dopamine levels can lead to behavioral changes, such as increased locomotor activity and enhanced sensitivity to rewarding stimuli. This compound has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is its high selectivity for the DAT. This makes it a valuable tool for studying the role of dopamine in the brain without affecting other monoamine systems. However, this compound is not without its limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, this compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the use of this compound as a potential treatment for addiction. This compound has been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Another area of interest is the use of this compound to study the role of dopamine in depression. This compound has been shown to increase extracellular dopamine levels in the striatum, which is a brain region implicated in depression. Finally, there is interest in developing new compounds based on the structure of this compound that may have improved pharmacological properties, such as longer half-life and increased potency.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound is a potent and selective inhibitor of the dopamine transporter and has been shown to increase extracellular dopamine levels in the striatum. This compound has several advantages as a research tool, including its high selectivity for the DAT, but also has limitations, such as its short half-life and limited availability. Future research involving this compound may lead to new treatments for addiction and depression, as well as the development of new compounds with improved pharmacological properties.
合成法
The synthesis of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the reaction of 2-chloro-6-fluorobenzylamine with 4-morpholinecarboxylic acid in the presence of a coupling reagent. The resulting product is then treated with piperidine and acetic anhydride to form the final compound. The purity of this compound can be assessed by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. Dysregulation of the dopamine system has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and Parkinson's disease. This compound is a valuable tool for studying the role of dopamine in these disorders.
特性
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)12-20-6-4-13(5-7-20)17(22)21-8-10-23-11-9-21/h1-3,13H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVULBRUQBXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)


![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)